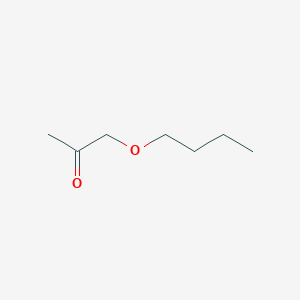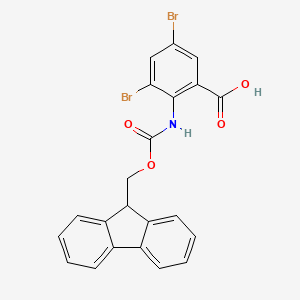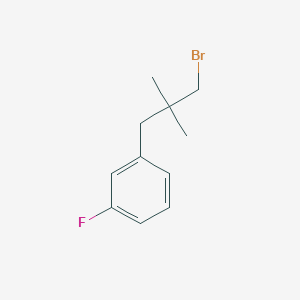
Lithium(1+)3-methoxy-4-(trifluoromethyl)benzene-1-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 3-methoxy-4-(trifluoromethyl)benzene-1-sulfinate is a chemical compound with the molecular formula C8H6F3LiO3S It is known for its unique structural properties, which include a trifluoromethyl group and a methoxy group attached to a benzene ring, along with a lithium ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 3-methoxy-4-(trifluoromethyl)benzene-1-sulfinate typically involves the reaction of 3-methoxy-4-(trifluoromethyl)benzenesulfonyl chloride with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under controlled temperature conditions to ensure the complete conversion of the sulfonyl chloride to the sulfinate salt.
Industrial Production Methods
In an industrial setting, the production of lithium(1+) 3-methoxy-4-(trifluoromethyl)benzene-1-sulfinate may involve large-scale batch reactions using similar reagents and solvents. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
Lithium(1+) 3-methoxy-4-(trifluoromethyl)benzene-1-sulfinate can undergo various types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced under specific conditions to yield different products, depending on the reducing agent used.
Substitution: The methoxy and trifluoromethyl groups on the benzene ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of lithium(1+) 3-methoxy-4-(trifluoromethyl)benzene-1-sulfinate include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinate group typically yields the corresponding sulfonate, while substitution reactions can introduce new functional groups onto the benzene ring.
科学的研究の応用
Lithium(1+) 3-methoxy-4-(trifluoromethyl)benzene-1-sulfinate has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of lithium(1+) 3-methoxy-4-(trifluoromethyl)benzene-1-sulfinate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and methoxy groups can influence the compound’s binding affinity and specificity for these targets, potentially modulating biological pathways and exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Lithium(1+) 4-methoxy-3-(trifluoromethyl)benzene-1-sulfinate: Similar structure but with different positioning of the methoxy and trifluoromethyl groups.
Lithium(1+) 3-methoxy-4-(difluoromethyl)benzene-1-sulfinate: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Lithium(1+) 3-methoxy-4-(trifluoromethyl)benzene-1-sulfonate: Oxidized form of the sulfinate compound.
Uniqueness
Lithium(1+) 3-methoxy-4-(trifluoromethyl)benzene-1-sulfinate is unique due to the specific combination of functional groups and the presence of a lithium ion. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C8H6F3LiO3S |
|---|---|
分子量 |
246.2 g/mol |
IUPAC名 |
lithium;3-methoxy-4-(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C8H7F3O3S.Li/c1-14-7-4-5(15(12)13)2-3-6(7)8(9,10)11;/h2-4H,1H3,(H,12,13);/q;+1/p-1 |
InChIキー |
MIPUHIYVRLWVSV-UHFFFAOYSA-M |
正規SMILES |
[Li+].COC1=C(C=CC(=C1)S(=O)[O-])C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-3-(3-Chloro-phenyl)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-propionic acid](/img/structure/B13540825.png)











![tert-butyl 5',6'-dihydro-4'H-spiro[azepane-4,7'-furo[2,3-c]pyridine]-1-carboxylate](/img/structure/B13540905.png)
